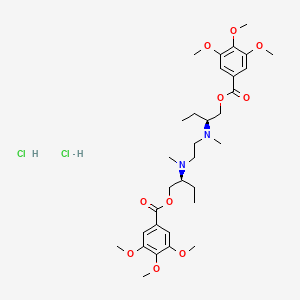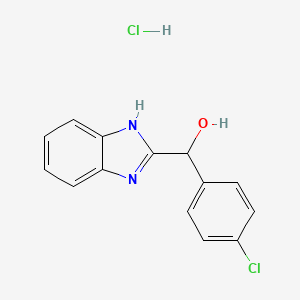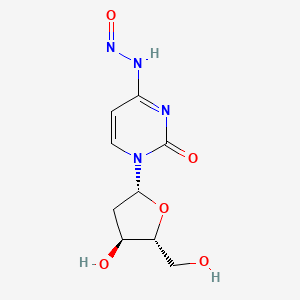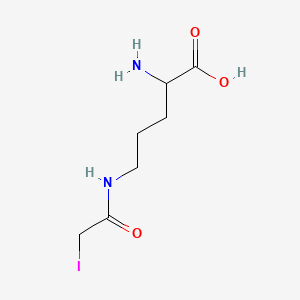
Craviten
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Craviten is a derivative of trihydroxybenzoic acid known for its marked antiarrhythmic activities in rats and cats . It is a compound with the molecular formula C32H48N2O10.2ClH and a molecular weight of 693.65 . This compound has been investigated for its potential therapeutic applications, particularly in the field of cardiology.
準備方法
The synthesis of Craviten involves the esterification of 2-aminobutanol with trimethoxybenzoic acid . The reaction conditions typically include the use of an acid catalyst and a dehydrating agent to facilitate the formation of the ester bond. Industrial production methods may involve large-scale esterification reactions followed by purification steps such as recrystallization to obtain the pure dihydrochloride salt.
化学反応の分析
Craviten undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield various reduced derivatives.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Craviten has been extensively studied for its scientific research applications, including:
Chemistry: It is used as a model compound in studies of esterification and aromatic substitution reactions.
Industry: The compound’s chemical properties make it useful in the synthesis of other pharmaceutical agents and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of Craviten involves its interaction with cardiac ion channels, leading to the stabilization of cardiac cell membranes and the prevention of abnormal electrical activity . The compound targets specific ion channels, modulating their activity and thereby exerting its antiarrhythmic effects. The molecular pathways involved include the inhibition of sodium and calcium ion influx, which helps to stabilize the cardiac rhythm.
類似化合物との比較
Craviten can be compared with other antiarrhythmic agents such as:
Lidocaine: Both compounds have antiarrhythmic properties, but this compound has a different mechanism of action and molecular structure.
Amiodarone: While both are used to treat arrhythmias, this compound is a derivative of trihydroxybenzoic acid, whereas Amiodarone is a benzofuran derivative.
Procainamide: Similar to this compound, Procainamide is used to treat cardiac arrhythmias, but it has a different chemical structure and pharmacological profile. The uniqueness of this compound lies in its specific molecular structure and its targeted action on cardiac ion channels, which distinguishes it from other antiarrhythmic agents.
特性
分子式 |
C32H50Cl2N2O10 |
|---|---|
分子量 |
693.6 g/mol |
IUPAC名 |
[(2S)-2-[methyl-[2-[methyl-[(2S)-1-(3,4,5-trimethoxybenzoyl)oxybutan-2-yl]amino]ethyl]amino]butyl] 3,4,5-trimethoxybenzoate;dihydrochloride |
InChI |
InChI=1S/C32H48N2O10.2ClH/c1-11-23(19-43-31(35)21-15-25(37-5)29(41-9)26(16-21)38-6)33(3)13-14-34(4)24(12-2)20-44-32(36)22-17-27(39-7)30(42-10)28(18-22)40-8;;/h15-18,23-24H,11-14,19-20H2,1-10H3;2*1H/t23-,24-;;/m0../s1 |
InChIキー |
NNSPSTCLUNWYSE-WLKYSPGFSA-N |
異性体SMILES |
CC[C@@H](COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)N(C)CCN(C)[C@@H](CC)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC.Cl.Cl |
正規SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)N(C)CCN(C)C(CC)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC.Cl.Cl |
同義語 |
(2S,2'S)N,N'-dimethyl-N,N'-bis(1-(3',4',5'-trimethoxybenzoyloxy)-butyl-2)-ethylenediamine dihydrochloride Benzoic acid, 3,4,5-trimethoxy-, 1,2-ethanediylbis((methylimino)(2-ethyl-2,1-ethanediyl)) ester, (S-(R*,R*))- butobendin butobendin maleate (1:2) salt, (S-(R*,R*))-isomer butobendin, (R-(R*,R*))-isomer Craviten M-71 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















